Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-
CAS No.: 99616-22-5
Cat. No.: VC18462662
Molecular Formula: C27H26N4O7S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99616-22-5 |
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Molecular Formula | C27H26N4O7S |
Molecular Weight | 550.6 g/mol |
IUPAC Name | 3,4,5-trimethoxy-N-[4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
Standard InChI | InChI=1S/C27H26N4O7S/c1-35-20-11-9-19(10-12-20)29-27-31(23(32)15-39-27)30-26(34)16-5-7-18(8-6-16)28-25(33)17-13-21(36-2)24(38-4)22(14-17)37-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |
Standard InChI Key | WPRCMJVEESEWJH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Compound X is characterized by a multifunctional architecture combining a 3,4,5-trimethoxybenzamide core with a thiazolidinone ring system. The IUPAC name delineates its substituents:
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3,4,5-Trimethoxybenzamide: A benzamide derivative with methoxy groups at positions 3, 4, and 5, known to enhance lipid solubility and membrane permeability .
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N-(4-(((2-((4-Methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl): A thiazolidinone ring substituted at N3 with a 4-methoxyphenylimino group and linked via a carbamoyl bridge to a para-substituted phenyl group.
Key Structural Features
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Thiazolidinone Core: The 4-thiazolidinone ring (C3–N1–C2–S1–C4) is a five-membered heterocycle with a ketone at C4 and an imino group at C2. This scaffold is associated with antimicrobial, antidiabetic, and anti-inflammatory activities .
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Methoxy Substitutions: The 3,4,5-trimethoxybenzamide moiety contributes to electronic effects (e.g., electron donation) and steric interactions, potentially modulating receptor binding .
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Azo Linkage: The carbamoylphenyl group bridges the benzamide and thiazolidinone units, enabling conformational flexibility and hydrogen-bonding interactions.
Table 1: Molecular Properties of Compound X
Property | Value |
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Molecular Formula | C₂₇H₂₆N₄O₇S |
Molecular Weight | 550.58 g/mol |
IUPAC Name | 3,4,5-Trimethoxy-N-[4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
Key Substituents | 3,4,5-Trimethoxy, 4-methoxyphenylimino, thiazolidinone |
Synthetic Pathways and Reaction Optimization
The synthesis of Compound X likely follows multistep protocols analogous to those for related thiazolidinone derivatives .
Stepwise Synthesis
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Formation of 3,4,5-Trimethoxybenzamide:
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Preparation of 4-Isothiocyanatophenyl Carbamate:
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Thiazolidinone Ring Formation:
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Condensation of the isothiocyanate intermediate with 4-methoxyphenylglyoxal in the presence of ethyl bromoacetate, facilitating cyclization.
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Critical Reaction Parameters
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Temperature: Cyclization steps typically require refluxing in polar aprotic solvents (e.g., DMF, 80–100°C) .
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Catalysts: Lewis acids like ZnCl₂ may accelerate thiazolidinone ring closure .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Table 2: Hypothetical Synthesis of Compound X
Step | Reagents/Conditions | Intermediate |
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1 | 3,4,5-Trimethoxyaniline, Benzoyl chloride, NaOH | 3,4,5-Trimethoxybenzamide |
2 | 4-Aminophenyl carbamate, Thiophosgene, CH₂Cl₂ | 4-Isothiocyanatophenyl carbamate |
3 | 4-Methoxyphenylglyoxal, Ethyl bromoacetate, DMF, 90°C | Thiazolidinone intermediate |
4 | Amide coupling (EDC/HOBt), DMF | Compound X |
Structure-Activity Relationship (SAR) Insights
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Thiazolidinone Substitutions:
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Benzamide Modifications:
Future Directions and Challenges
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Synthetic Optimization:
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Biological Screening:
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Prioritize assays against multidrug-resistant Staphylococcus aureus (MRSA) and hepatocellular carcinoma (HepG2) models.
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Evaluate pharmacokinetic properties (e.g., plasma half-life, CYP450 interactions).
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Computational Studies:
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